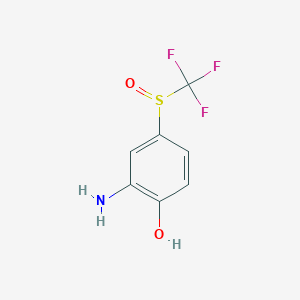
2-Amino-4-((trifluoromethyl)sulfinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-((trifluoromethyl)sulfinyl)phenol is an organosulfur compound with the molecular formula C7H6F3NO2S It is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethylsulfinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-((trifluoromethyl)sulfinyl)phenol typically involves the nitration of phenol derivatives followed by reduction and sulfinylation. One common method starts with the nitration of 2-nitrophenol to produce 2-nitro-4-((trifluoromethyl)sulfinyl)phenol. This intermediate is then reduced to this compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-((trifluoromethyl)sulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-4-((trifluoromethyl)sulfinyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism by which 2-Amino-4-((trifluoromethyl)sulfinyl)phenol exerts its effects involves interactions with various molecular targets. The trifluoromethylsulfinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(trifluoromethyl)phenol
- 2-Amino-4-(trifluoromethylthio)phenol
- 2-Amino-4-(trifluoromethylsulfonyl)phenol
Uniqueness
2-Amino-4-((trifluoromethyl)sulfinyl)phenol is unique due to the presence of the trifluoromethylsulfinyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H6F3NO2S |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
2-amino-4-(trifluoromethylsulfinyl)phenol |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(13)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 |
Clé InChI |
CVQLGCQIFRWVQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)C(F)(F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


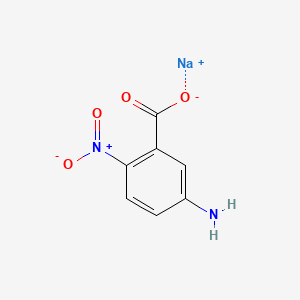
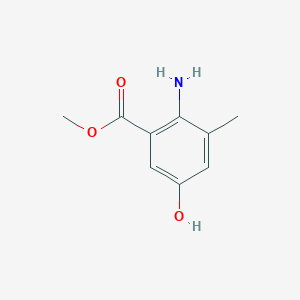

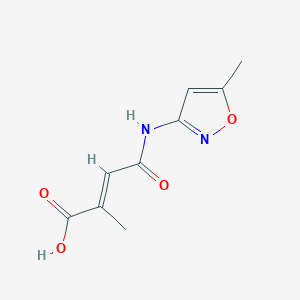

![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763066.png)
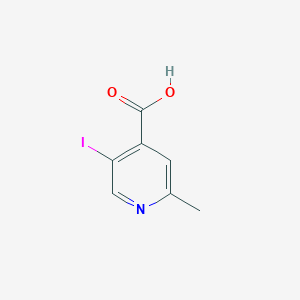

![(2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11763091.png)

![Ethyl (2Z)-2-chloro-2-[2-(3-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11763100.png)
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B11763108.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B11763114.png)
![4,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B11763115.png)
